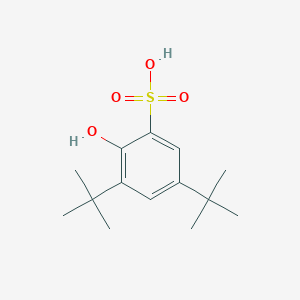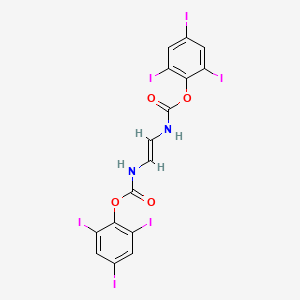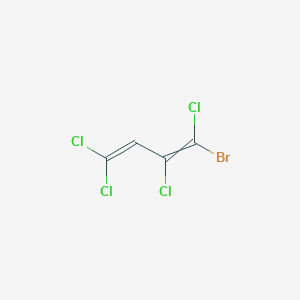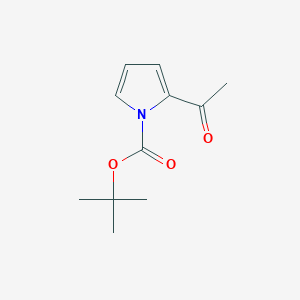
tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a carboxylate group attached to the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
- Pyrrole is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl pyrrole-1-carboxylate.
- The resulting compound is then acetylated using acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions where the acetyl or tert-butyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed:
- Oxidation products include pyrrole derivatives with oxidized functional groups.
- Reduction products include pyrrole derivatives with reduced functional groups.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various organic reactions, forming covalent bonds with other molecules and leading to the formation of new compounds.
Comparison with Similar Compounds
tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate: This compound has a cyano group instead of an acetyl group, leading to different reactivity and applications.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the acetyl group and has different chemical properties and uses.
tert-Butyl 3-formyl-1H-indole-1-carboxylate: This compound has an indole ring instead of a pyrrole ring, resulting in different biological activities and applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in the synthesis of complex molecules and materials.
Properties
CAS No. |
75400-61-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 2-acetylpyrrole-1-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
CQQGJQPTVFPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


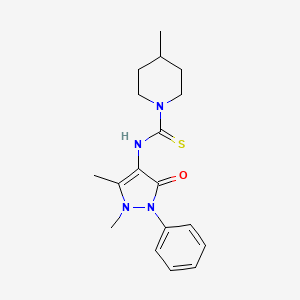
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
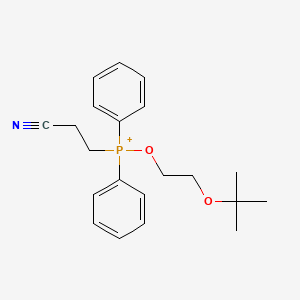
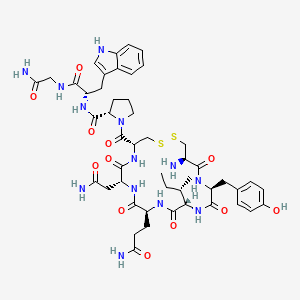
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)

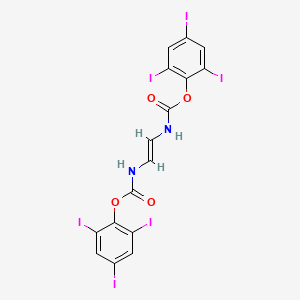

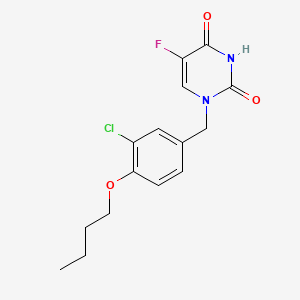
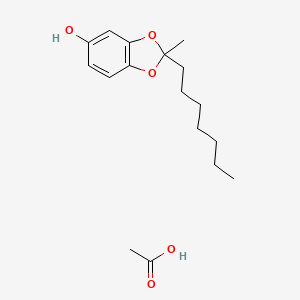
![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)
